molecular formula C11H12ClNO B3021023 (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1641037-51-5

(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B3021023
CAS No.: 1641037-51-5
M. Wt: 209.67 g/mol
InChI Key: GIXVYAAKABCDLP-BQYQJAHWSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 2-chlorophenyl group at the ketone position and a dimethylamino (–N(CH₃)₂) substituent at the β-carbon. This compound belongs to the enaminone family, which exhibits diverse biological and material science applications due to its electron-rich and planar structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXVYAAKABCDLP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Chalcone derivatives share the (2E)-propenone backbone but differ in aryl substituents. Key analogs and their structural distinctions include:

Compound Name Aryl Group (Position 1) β-Substituent (Position 3) Key Features
Target Compound 2-Chlorophenyl Dimethylamino Ortho-chloro introduces steric hindrance; electron-withdrawing Cl and electron-donating –N(CH₃)₂ create push-pull conjugation
(E)-3-(4-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one 3-[(7-Chloroquinolin-4-yl)amino]phenyl 4-Chlorophenyl Para-Cl enhances planarity; chloroquinoline moiety adds antimalarial activity
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-Hydroxyphenyl 4-Dimethylaminophenyl Hydroxyl group improves solubility; antibacterial against S. aureus
(2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 5-Chlorothiophen-2-yl 4-Dimethylaminophenyl Thiophene enhances solid-state emission; potential for optoelectronics

Key Observations :

  • Steric Effects : The ortho-chloro group in the target compound reduces planarity compared to para-substituted analogs, affecting π-conjugation and crystal packing .
  • Electronic Effects: The –N(CH₃)₂ group stabilizes charge-transfer states, as seen in nonlinear optical (NLO) materials like AN-1 and AN-2 .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Yield (%) Notable Properties
Target Compound* N/A N/A Predicted lower solubility due to hydrophobic Cl
(2E)-3-(2-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one 180–181 73 High yield due to stable quinoline intermediate
(E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one 166–168 62 Fluorine enhances thermal stability
(E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) N/A N/A Extended conjugation improves NLO response
Antimicrobial Activity:
  • Analogs with hydroxyl or quinoline groups (e.g., and ) show potent activity against E. coli and S. aureus. The target compound’s chloro group may enhance lipophilicity, improving membrane penetration .
Anticancer Potential:
  • (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () is an intermediate in osimertinib synthesis. The target compound’s 2-chlorophenyl group may modulate kinase inhibition selectivity .

Biological Activity

(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a propenone derivative, is an organic compound with significant potential in various biological applications. Its structure features a chlorophenyl group and a dimethylamino moiety, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂ClNO
  • CAS Number : 75175-78-9
  • IUPAC Name : (E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : The dimethylamino group enhances its ability to bind to neurotransmitter receptors, potentially influencing neural activity.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of several propenone derivatives, including this compound. The results indicated that this compound exhibited potent activity against various bacterial strains, establishing it as a potential candidate for developing new antibacterial agents .
  • Anticancer Research :
    In a recent investigation focused on the anticancer properties of propenone derivatives, this compound was shown to significantly inhibit the growth of human cancer cell lines. The study reported IC50 values indicating effective cytotoxicity at low concentrations .

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
(2E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-oneStructureModerateLow
(2E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-oneStructureHighModerate
This compound StructureHigh Significant

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , where 2-chlorobenzaldehyde reacts with a dimethylamino-substituted acetophenone derivative under alkaline conditions (e.g., NaOH/ethanol). The reaction is monitored by TLC, and the product is purified via recrystallization using ethanol or methanol. Confirmation of the E-configuration is achieved through X-ray crystallography and NMR coupling constants (e.g., J = 12–16 Hz for trans-olefinic protons) .

Q. How is the compound characterized spectroscopically?

A multi-technique approach is employed:

  • IR spectroscopy identifies carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and enamine (C=N) vibrations.
  • 1H/13C NMR resolves the E-configuration (olefinic protons as doublets with large coupling constants) and substituent environments (e.g., aromatic protons, dimethylamino singlet at δ ~2.8 ppm).
  • HR-MS confirms molecular ion peaks and fragmentation patterns.
  • Single-crystal XRD provides definitive structural validation (e.g., bond angles, torsion angles) .

Q. What experimental and computational methods confirm the E-configuration of the enone system?

  • XRD analysis directly visualizes the spatial arrangement of substituents.
  • DFT calculations (B3LYP/6-311++G(d,p)) predict optimized geometries and compare bond lengths/angles with experimental data. Deviations ≤0.02 Å in bond lengths and ≤2° in angles validate the E-isomer .

Advanced Research Questions

Q. How do DFT-derived parameters (e.g., HOMO-LUMO, global reactivity descriptors) inform the compound’s electronic properties?

DFT calculations at the B3LYP/6-311++G(d,p) level yield:

ParameterValue (eV)Significance
HOMO-5.2Electron-donating capacity
LUMO-1.8Electron-accepting potential
Bandgap (ΔE)3.4Chemical stability
Electrophilicity (ω)1.5Reactivity toward nucleophiles
A smaller bandgap (~3–4 eV) suggests potential charge-transfer interactions. The electrophilicity index aligns with moderate reactivity in polar environments .

Q. How is the antimicrobial activity of this compound evaluated methodologically?

  • Strains tested : Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens.
  • Protocol : Agar well diffusion (100 µg/mL) or microdilution (MIC determination).
  • Controls : Ciprofloxacin (antibacterial) and fluconazole (antifungal).
  • Results : Moderate inhibition zones (10–14 mm) against S. aureus; MIC values ≥50 µg/mL indicate limited potency compared to standards .

Q. How to resolve contradictions between experimental and computational UV-Vis absorption data?

Discrepancies in λmax (e.g., experimental 320 nm vs. TD-DFT-predicted 305 nm) arise from solvent effects (polarity, hydrogen bonding). Methodological adjustments:

  • Use polarizable continuum models (PCM) in TD-DFT to account for solvent (e.g., ethanol).
  • Validate with UV-Vis in multiple solvents (hexane, DMSO) to assess solvatochromism .

Q. What strategies optimize non-linear optical (NLO) properties for photonic applications?

  • Calculate first hyperpolarizability (β) via DFT. Substituent effects (e.g., electron-withdrawing Cl, electron-donating dimethylamino) enhance β values.
  • Compare with reference NLO materials (e.g., urea). β values >10× urea suggest utility in frequency doubling .

Q. How do crystal packing interactions influence physicochemical stability?

Hirshfeld surface analysis identifies dominant interactions:

  • C–H···O (20–25%): Stabilizes enone and aryl groups.
  • π-π stacking (10–15%): Between chlorophenyl rings (distance ~3.5 Å).
  • Van der Waals : Contributes to lattice energy.
    These interactions guide polymorph screening and co-crystal design .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?

  • Kinetic control : Chlorine at the 2-position directs electrophilic attack to the para position.
  • DFT-based Fukui indices identify reactive sites. Higher f⁻ values at the carbonyl carbon predict nucleophilic attack there.
  • Experimental validation via trapping intermediates (e.g., MeOH quenching) .

Q. How to assess environmental toxicity using computational models?

  • ECOSAR predicts acute toxicity (e.g., LC50 for fish: 5–10 mg/L).
  • ADMET predictors highlight moderate hepatotoxicity risk (e.g., CYP450 inhibition).
  • Biotic degradation : Half-life >60 days in soil (BIOWIN models) suggests persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

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